molecular formula C25H21N5O2S2 B2389818 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 847402-84-0

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B2389818
CAS No.: 847402-84-0
M. Wt: 487.6
InChI Key: ZYIZPXUCAZZHBI-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazole and 1,2,4-triazole, both of which are heterocyclic compounds with nitrogen atoms. These types of compounds are often used in medicinal chemistry and drug design due to their structural complexities .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a benzo[d]thiazole derivative with a 1,2,4-triazole derivative. There are many methods for synthesizing these types of compounds, including microwave-assisted procedures .

Scientific Research Applications

Subheading

Synthesis and Antibacterial PropertiesSome derivatives of 1,2,4-triazole, including structures similar to 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide, have been synthesized and tested for their antibacterial properties. For instance, compounds containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles have demonstrated antimicrobial activity against bacteria, mold, and yeast (Tien et al., 2016).

Anticancer Properties

Subheading

Anticancer Activity in Triazole DerivativesResearch has shown that certain 1,2,4-triazole derivatives exhibit significant anticancer activity. For example, derivatives of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides demonstrated high selectivity against melanoma and breast cancer in laboratory tests (Ostapiuk et al., 2015).

Structure-Activity Relationship Studies

Subheading

Investigating the Potency of Triazole DerivativesStructure-Activity Relationship (SAR) studies on compounds similar to this compound have been conducted to determine how different moieties affect their potency. This includes investigations into the anticonvulsant and CNS depressant activities of these compounds (Kumudha, 2016).

Future Directions

Future research could involve exploring the synthesis of this compound and investigating its potential biological activity. Given the reported activity of similar compounds, it could have potential applications in medicinal chemistry or drug design .

Mechanism of Action

Properties

IUPAC Name

2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2S2/c1-17-9-5-6-12-19(17)30-22(15-29-20-13-7-8-14-21(20)34-25(29)32)27-28-24(30)33-16-23(31)26-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIZPXUCAZZHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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